molecular formula C11H16N2O B2614302 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199971-67-8

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine

Cat. No.: B2614302
CAS No.: 2199971-67-8
M. Wt: 192.262
InChI Key: FHZXEHLBVXXZPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine (CAS 2199971-67-8) is a pyridine derivative with a molecular formula of C11H16N2O and a molecular weight of 192.26 g/mol . This compound features a methyl-substituted pyridine ring linked via an ether bond to a 1-methylpyrrolidine moiety, a structural motif common in bioactive molecules. Pyridine-based compounds are of significant interest in medicinal chemistry and agrochemical research due to their versatile pharmacological properties and ability to improve the physicochemical profile of lead compounds . The distinct molecular architecture of this compound makes it a valuable intermediate for exploring new chemical entities in drug discovery programs. Researchers can utilize this compound as a key synthetic building block for the development of potential therapeutics and agrochemicals. Its structure is reminiscent of compounds investigated as kinase inhibitors and other biologically active molecules, suggesting potential applications in hit-to-lead optimization and structure-activity relationship studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-3-4-11(12-7-9)14-10-5-6-13(2)8-10/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZXEHLBVXXZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Structure and Reactivity

5-Methyl-2-(piperidin-1-yl)pyridine
  • Structure : Replaces the pyrrolidinyloxy group with a piperidin-1-yl substituent (six-membered ring vs. pyrrolidine’s five-membered ring).
  • Synthesis : Prepared via nucleophilic aromatic amination using methoxypyridine and alkyl amines under alkali metal hydride mediation .
  • Key Differences: Steric Effects: Piperidine’s larger ring size may reduce steric hindrance compared to the pyrrolidinyloxy group.
5-Methyl-2-(thiophen-3-yl)pyridine
  • Structure : Substitutes the pyrrolidinyloxy group with a thiophen-3-yl moiety.
  • Application : Used in directed C–H borylation reactions due to its ability to cyclometalate iridium catalysts .
  • Key Differences: Electronic Effects: Thiophene’s sulfur atom provides stronger electron-donating properties, enhancing catalytic activity in metal-mediated reactions. Geometry: The planar thiophene ring contrasts with the non-planar pyrrolidinyloxy group, affecting binding to catalytic sites.
3-Iodo-2-methoxy-5-methylpyridine
  • Structure : Contains iodo and methoxy groups at the 3- and 2-positions, respectively.
  • Key Differences :
    • Electron Withdrawing vs. Donating : The iodo group (electron-withdrawing) and methoxy group (electron-donating) create distinct electronic profiles compared to the pyrrolidinyloxy substituent .
    • Reactivity : Iodo groups enable cross-coupling reactions, expanding synthetic utility.
Solubility and Polarity

    Biological Activity

    5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine, a heterocyclic organic compound, has garnered attention for its biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety linked through an oxygen atom. This structural configuration is crucial for its biological activity.

    The primary mechanism of action for this compound involves its role as an agonist at nicotinic acetylcholine receptors (nAChRs). Upon binding to these receptors, the compound triggers the opening of ion channels, facilitating the influx of sodium and potassium ions, which ultimately leads to neuronal depolarization and neurotransmitter release.

    Biochemical Pathways

    The activation of nAChRs by this compound initiates several biochemical pathways:

    • Ion Channel Opening : Influx of Na+^+ and efflux of K+^+.
    • Cell Signaling Modulation : Influences various intracellular signaling cascades.
    • Gene Expression : Alters the transcriptional activity of genes associated with neuronal function and survival.

    Pharmacokinetics

    The pharmacokinetic profile of this compound reveals rapid absorption and distribution. When administered, it can cross the blood-brain barrier within approximately 7 seconds, suggesting significant central nervous system (CNS) availability.

    Pharmacokinetic Parameter Description
    Absorption Rapid; crosses blood-brain barrier
    Distribution CNS penetration
    Metabolism Hepatic; involves cytochrome P450 enzymes
    Excretion Renal; metabolites eliminated in urine

    Biological Activity and Case Studies

    Research has indicated that this compound exhibits various biological activities:

    • Neuroprotective Effects : Studies have demonstrated that the compound can protect neurons from apoptosis in models of neurodegenerative diseases.
    • Antitumor Activity : In vitro studies show that it has selective antiproliferative effects against specific cancer cell lines. For instance, in MDA-MB-453 cells (a model for luminal androgen receptor-positive breast cancer), it exhibited a GI50 value around 40 μM .
    • Cognitive Enhancement : Animal studies have suggested that this compound may enhance cognitive functions through modulation of cholinergic signaling pathways.

    Research Findings

    Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. The findings indicate that modifications to the pyridine or pyrrolidine rings can significantly influence biological potency and selectivity. For example, substituents on the pyridine ring can enhance receptor affinity or alter pharmacokinetic properties .

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